N-(5-(2,5-二氯苯基)-1,3,4-恶二唑-2-基)新戊酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, including compounds with antitubercular activity, has been reported. These compounds were synthesized through a multi-step process involving the conversion of aromatic acids into esters, then hydrazides, and subsequently 5-substituted-1,3,4-oxadiazole-2-thiols. The final step involved stirring these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of DMF and NaH to obtain the target compounds. The most promising lead molecule from this series demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv (MTB) .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques, including proton nuclear magnetic resonance (^1H-NMR), infrared spectroscopy (IR), and mass spectrometry. These methods provided detailed information about the molecular framework and functional groups present in the compounds, ensuring the accuracy of the synthesized structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives were carefully designed to introduce the 1,3,4-oxadiazole moiety, which is known for its biological activity. The reactions proceeded through the formation of intermediates such as esters and hydrazides, followed by cyclization to form the oxadiazole ring. The final step involved a nucleophilic substitution reaction to attach the N-(2-methoxy-5-chlorophenyl) group to the oxadiazole ring .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)pivalamide were not detailed in the provided papers, the general properties of the 1,3,4-oxadiazole derivatives can be inferred. These compounds typically exhibit good stability and have shown significant biological activity, particularly against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). The presence of substituents such as chlorophenyl groups can further influence the lipophilicity, solubility, and overall pharmacokinetic profile of these molecules .

科学研究应用

抗癌应用

已经合成了一些 N-(5-(2,5-二氯苯基)-1,3,4-恶二唑-2-基)新戊酰胺的衍生物并评估了它们的抗癌活性。例如,Ravinaik 等人(2021 年)的一项研究设计并合成了具有核心 1,3,4-恶二唑结构的取代苯甲酰胺,展示了对各种癌细胞系(包括乳腺癌、肺癌、结肠癌和卵巢癌)的中等至优异的抗癌活性,一些衍生物显示的活性高于参考药物依托泊苷 (Ravinaik 等人,2021 年)。

抗菌和抗结核活性

Nayak 等人(2016 年)合成了 N-(4-(5-芳基-3-(5-甲基-1,3,4-恶二唑-2-基)-1H-吡唑-1-基)苯基)-4-酰胺衍生物并筛选了它们的抗分枝杆菌活性,发现了对结核分枝杆菌具有良好活性的化合物,表明其作为抗结核剂的进一步开发潜力 (Nayak 等人,2016 年)。

囊性纤维化治疗

Yu 等人(2008 年)的研究发现 N-(5-(2-(5-氯-2-甲氧基苯基氨基)噻唑-4-基)-4-甲基噻唑-2-基)新戊酰胺是囊性纤维化蛋白 DeltaF508-CFTR 缺陷细胞加工的校正剂,展示了该化合物用于囊性纤维化治疗的潜力 (Yu 等人,2008 年)。

酶抑制研究

Pflégr 等人(2022 年)研究了装饰有长烷基链的 5-芳基-1,3,4-恶二唑作为乙酰胆碱酯酶和丁酰胆碱酯酶的潜在抑制剂,这对于治疗痴呆和重症肌无力等疾病非常重要。这些化合物表现出中等双重抑制作用,突出了它们作为治疗剂的潜力 (Pflégr 等人,2022 年)。

杀线虫活性

Liu 等人(2022 年)对含有 1,3,4-噻二唑酰胺部分的新型 1,2,4-恶二唑衍生物的研究表明,对松材线虫具有良好的杀线虫活性,表明这些化合物是有前景的杀线虫剂开发先导 (Liu 等人,2022 年)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of this compound is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins . The N-terminal methionine is often cleaved when the second residue in the primary sequence is small and uncharged .

Mode of Action

The compound interacts with its target, Methionine aminopeptidase, and inhibits its function . This inhibition disrupts the normal process of protein synthesis, leading to changes in the cellular functions .

Biochemical Pathways

The affected pathway is the protein synthesis pathway. By inhibiting Methionine aminopeptidase, the compound prevents the removal of the N-terminal methionine from nascent proteins . This alteration can affect the downstream effects of protein synthesis, potentially leading to changes in cellular functions .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to the disruption of protein synthesis . By inhibiting Methionine aminopeptidase, the compound can alter the structure of newly synthesized proteins, potentially affecting their function .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, in the case of mycobacteria, the thick, waxy, hydrophobic cell envelope or efflux pumps can decrease the drug concentration inside the cytoplasm . This can affect the compound’s ability to reach its target and exert its effects .

属性

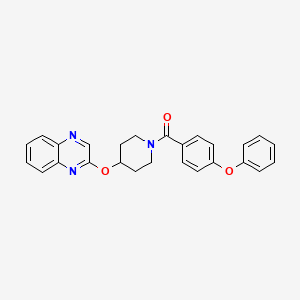

IUPAC Name |

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O2/c1-13(2,3)11(19)16-12-18-17-10(20-12)8-6-7(14)4-5-9(8)15/h4-6H,1-3H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDGSHSRIUHREK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide](/img/structure/B3012271.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)

![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)

![[(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B3012288.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B3012289.png)